Cas no 329939-43-7 (4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide)

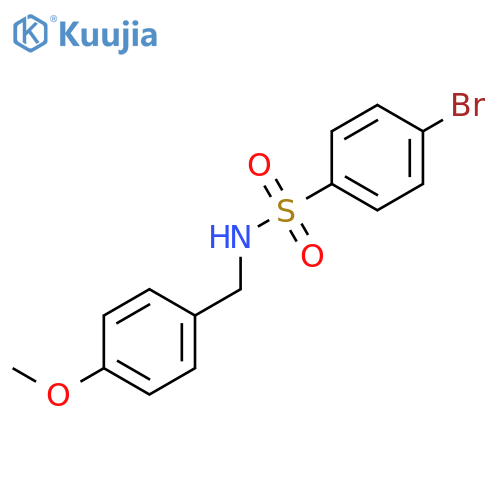

329939-43-7 structure

商品名:4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide

CAS番号:329939-43-7

MF:C14H14BrNO3S

メガワット:356.234861850739

MDL:MFCD01359619

CID:301705

PubChem ID:986643

4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide

- 4-bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide

- Benzenesulfonamide,4-bromo-N-[(4-methoxyphenyl)methyl]-

- N-(4-Methoxybenzyl) 4-bromobenzenesulfonamide

- 4-Bromo-N-(4-methoxybenzyl)benzenesulphonamide

- AC1LK7SE

- ACMC-1AH5S

- CBMicro_027143

- CTK4G9684

- SureCN3914871

- F71930

- AKOS000383622

- DTXSID20359704

- BIM-0027073.P001

- CS-0206529

- AN-652/12072713

- MFCD01359619

- 4-Bromo-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide

- BS-28056

- Z45535444

- 329939-43-7

- SCHEMBL3914871

- STK033126

- DB-412451

-

- MDL: MFCD01359619

- インチ: InChI=1S/C14H14BrNO3S/c1-19-13-6-2-11(3-7-13)10-16-20(17,18)14-8-4-12(15)5-9-14/h2-9,16H,10H2,1H3

- InChIKey: HKTIXZGUJGCYDO-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br

計算された属性

- せいみつぶんしりょう: 354.98800

- どういたいしつりょう: 354.98778g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 380

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 密度みつど: 1.478

- ふってん: 481.4°Cat760mmHg

- フラッシュポイント: 244.9°C

- 屈折率: 1.602

- PSA: 63.78000

- LogP: 4.40790

4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB246862-5 g |

4-Bromo-N-(4-methoxybenzyl)benzenesulphonamide; . |

329939-43-7 | 5g |

€501.00 | 2023-06-22 | ||

| Ambeed | A875461-250mg |

4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide |

329939-43-7 | 98% | 250mg |

$36.0 | 2025-02-21 | |

| Fluorochem | 213629-5g |

4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide |

329939-43-7 | 95% | 5g |

£338.00 | 2022-03-01 | |

| A2B Chem LLC | AF60911-250mg |

N-(4-Methoxybenzyl) 4-bromobenzenesulfonamide |

329939-43-7 | 98% | 250mg |

$27.00 | 2024-04-20 | |

| 1PlusChem | 1P00C1F3-1g |

4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide |

329939-43-7 | 98% | 1g |

$73.00 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1247809-5g |

4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide |

329939-43-7 | 98% | 5g |

$315 | 2025-02-19 | |

| Crysdot LLC | CD12083035-10g |

4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide |

329939-43-7 | 95+% | 10g |

$425 | 2024-07-24 | |

| eNovation Chemicals LLC | Y1247809-5g |

4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide |

329939-43-7 | 98% | 5g |

$315 | 2025-02-26 | |

| TRC | B686483-10mg |

4-Bromo-n-(4-methoxybenzyl)benzenesulfonamide |

329939-43-7 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Apollo Scientific | OR59350-1g |

4-Bromo-N-(4-methoxybenzyl)benzenesulphonamide |

329939-43-7 | 1g |

£145.00 | 2025-02-20 |

4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

329939-43-7 (4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide) 関連製品

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:329939-43-7)4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide

清らかである:99%

はかる:5g

価格 ($):261.0